![molecular formula C19H19Cl2N5O2 B14232786 3-(Butyl{4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile CAS No. 404868-52-6](/img/structure/B14232786.png)
3-(Butyl{4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Butyl{4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile is an organic compound characterized by its complex structure, which includes a diazenyl group, a nitrile group, and a dichloronitrophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butyl{4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile typically involves a multi-step process. The initial step often includes the diazotization of 2,6-dichloro-4-nitroaniline, followed by coupling with 4-aminobutyronitrile under controlled conditions to form the desired product. The reaction conditions usually require an acidic medium and a temperature range of 0-5°C to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(Butyl{4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
3-(Butyl{4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Butyl{4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile involves its interaction with specific molecular targets and pathways. The diazenyl group can participate in electron transfer reactions, while the nitrile group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can lead to the modulation of various biochemical pathways, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Ethyl{4-[(4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile
- 3-(Butyl{4-[(6-methoxybenzothiazol-2-yl)azo]phenyl}amino)propanenitrile
Uniqueness
3-(Butyl{4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile is unique due to the presence of the dichloronitrophenyl moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Propiedades
Número CAS |
404868-52-6 |
|---|---|
Fórmula molecular |
C19H19Cl2N5O2 |
Peso molecular |
420.3 g/mol |
Nombre IUPAC |
3-[N-butyl-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]propanenitrile |
InChI |
InChI=1S/C19H19Cl2N5O2/c1-2-3-10-25(11-4-9-22)15-7-5-14(6-8-15)23-24-19-17(20)12-16(26(27)28)13-18(19)21/h5-8,12-13H,2-4,10-11H2,1H3 |
Clave InChI |
WVYANFNXYFBIGG-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2,3,4,5-Tetramethylcyclopenta-1,4-dien-1-yl)phenyl]ethan-1-one](/img/structure/B14232703.png)
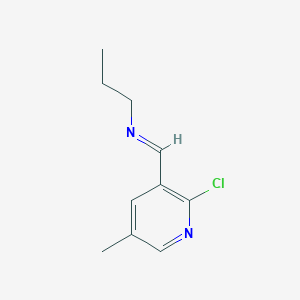
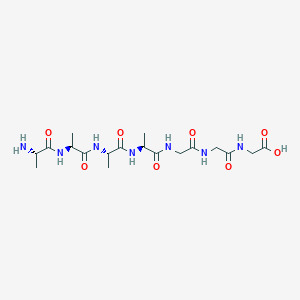
![Ethyl 3-{4-methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14232724.png)
![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one](/img/structure/B14232736.png)
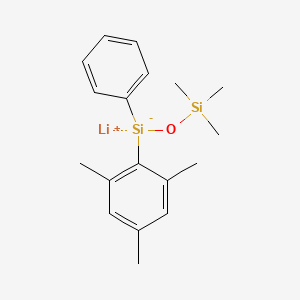
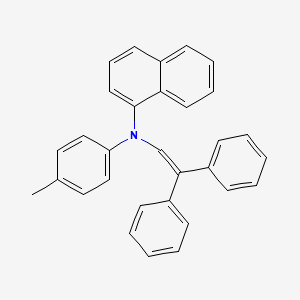
![6-Chloro-3-(1H-indol-6-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232778.png)
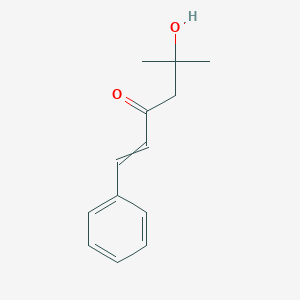
![N-[3-(4-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14232781.png)
![Ethyl N-[(10-hydroxydecyl)oxy]ethanimidate](/img/structure/B14232783.png)

![2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol](/img/structure/B14232789.png)
![Phenyl[1-(1H-1,2,4-triazol-1-yl)cyclopentyl]methanone](/img/structure/B14232795.png)
